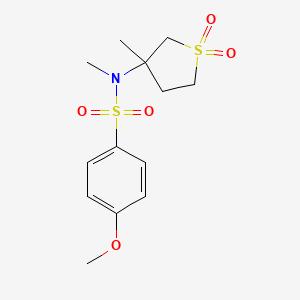

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group, a methyl group, and a sulfonamide group attached to a thiophene ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring The initial step may include the formation of 3-methylthiophene through a Friedel-Crafts acylation reaction

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization might be employed to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophenes.

Substitution: Introduction of halogen atoms or other substituents.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Research indicates that derivatives of benzenesulfonamide, including 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide, exhibit promising anticancer activity. A notable study focused on a related compound demonstrated its dual-targeting capability against STAT3 and tubulin, which are critical in cancer progression. The compound showed IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 cells (breast cancer), and 3.04 μM against HCT-116 cells (colon cancer) .

Applications in Drug Development

The unique properties of this compound position it as a candidate for further development in the pharmaceutical industry. Its ability to target multiple pathways makes it an attractive option for developing combination therapies for cancer treatment.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| This compound | Contains methoxy and methyl groups | Dual-target inhibitor | 1.35 (A549), 2.85 (MDA-MB-231), 3.04 (HCT-116) |

| DL14 | Similar sulfonamide structure | Anticancer agent targeting STAT3 and tubulin | 0.83 (tubulin), 6.84 (STAT3) |

| N-(1-(1,1-dioxidotetrahydrothiophen)acetamide | Lacks methoxy group; simpler structure | Focused on acetamide activity | Not specified |

Study 1: Dual Targeting in Cancer Therapy

In a study published in Dove Medical Press, researchers synthesized a series of benzenesulfonamide derivatives to evaluate their efficacy against human Glutamate-Cysteine Ligase (GCL). The findings indicated that modifications similar to those found in this compound lead to enhanced inhibition of GCL activity, suggesting potential applications in neurodegenerative diseases .

Study 2: Structural Optimization for Anticancer Activity

Another study explored the optimization of benzenesulfonamide derivatives for improved anticancer activity. The research highlighted how variations in substituents influenced biological activity and suggested that compounds with a tetrahydrothiophene core exhibited superior performance against various cancer cell lines .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-N-methyl-N-(2-methylthiophen-3-yl)benzenesulfonamide

4-Methoxy-N-methyl-N-(3-methylthiophen-3-yl)benzenesulfonamide

4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxidothiophen-3-yl)benzenesulfonamide

Uniqueness: This compound is unique due to the presence of the dioxidothiophene group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity and biological activity.

Biologische Aktivität

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a complex organic compound that presents potential biological activities due to its unique structural features. The presence of various functional groups, including methoxy and sulfonamide moieties, suggests diverse chemical reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N2O5S, with a molecular weight of approximately 367.42 g/mol. The compound's structure includes:

- A methoxy group (−OCH3)

- A sulfonamide functional group (−SO2NH)

- A tetrahydrothiophene ring with a dioxo substituent

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Anticancer Effects : Compounds with benzenesulfonamide derivatives have been reported to target specific proteins involved in cancer progression, such as STAT3 and tubulin.

- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Anticancer Activity

A study focused on related benzenesulfonamide compounds demonstrated significant anticancer activity. For instance, a derivative similar to this compound showed IC50 values of 1.35 μM against A549 cells and 2.85 μM against MDA-MB-231 cells. The compound was found to inhibit tubulin polymerization and STAT3 phosphorylation effectively, indicating its dual-target potential in cancer therapy .

Antimicrobial Studies

Another investigation into the antimicrobial properties of similar compounds revealed promising results against various pathogens. The synthesized derivatives were tested for their ability to inhibit bacterial growth, with some showing effective inhibition zones comparable to standard antibiotics .

The mechanisms by which this compound exerts its biological effects may involve:

- Binding to Target Proteins : The compound may bind to specific sites on target proteins such as tubulin or STAT3, disrupting their normal function.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX, the compound could reduce inflammation and tumor growth.

Eigenschaften

IUPAC Name |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-13(8-9-20(15,16)10-13)14(2)21(17,18)12-6-4-11(19-3)5-7-12/h4-7H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJRSOSGXWIRKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.